molecular formula C14H17N3OS2 B276273 2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B276273
M. Wt: 307.4 g/mol
InChI Key: GVDDSSOSUJWYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and topoisomerase. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been reported to have antioxidant and antimicrobial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of various enzymes, and its low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for research on 2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These include investigating its potential use in the treatment of various neurological disorders, developing more efficient synthesis methods, and improving its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel compound that has potential therapeutic applications in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied. Further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of 2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been reported using different methods such as the Biginelli reaction, Pictet-Spengler reaction, and Michael addition reaction. The Pictet-Spengler reaction has been reported to be the most efficient method for the synthesis of this compound.

Scientific Research Applications

2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antiviral, and antibacterial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

3-amino-5-methyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H17N3OS2/c1-3-7-19-14-16-12-11(13(18)17(14)15)10-8(2)5-4-6-9(10)20-12/h3,8H,1,4-7,15H2,2H3

InChI Key

GVDDSSOSUJWYAM-UHFFFAOYSA-N

SMILES

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC=C

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC=C

Origin of Product

United States

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